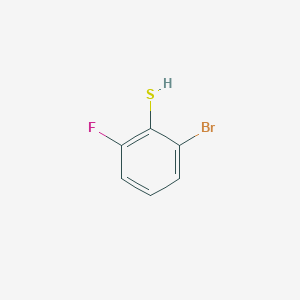

2-ブロモ-6-フルオロベンゼン-1-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-fluorobenzenethiol is a chemical compound with the molecular formula C6H3BrFS. It belongs to the thiol family, characterized by the presence of a sulfhydryl (-SH) group.

科学的研究の応用

2-Bromo-6-fluorobenzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzenethiol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with 2-fluoroaniline, the compound can be synthesized by adding sulfuric acid, heating, and then reacting with hydrogen bromide and hydrogen peroxide .

Industrial Production Methods

Industrial production methods for 2-Bromo-6-fluorobenzenethiol typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

2-Bromo-6-fluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Oxidation and Reduction: The thiol group (-SH) can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and fluorine (F2) or hydrogen fluoride (HF) for fluorination.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the thiol group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation of the thiol group can produce disulfides .

作用機序

The mechanism of action of 2-Bromo-6-fluorobenzenethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

類似化合物との比較

Similar Compounds

Fluorobenzene: A simpler compound with only a fluorine substituent.

Bromobenzene: Contains only a bromine substituent.

2-Bromo-6-fluorobenzene: Lacks the thiol group but has both bromine and fluorine substituents.

Uniqueness

2-Bromo-6-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with the thiol group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-Bromo-6-fluorobenzenethiol is a halogenated thiophenol with the molecular formula C₆H₄BrFS. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both bromine and fluorine atoms, along with a thiol (-SH) group, contributes to its unique chemical behavior and biological interactions.

Structure and Composition

- Molecular Formula : C₆H₄BrFS

- Molecular Weight : Approximately 199.06 g/mol

- CAS Number : 59594-64-8

Chemical Behavior

2-Bromo-6-fluorobenzenethiol can undergo several types of chemical reactions:

- Electrophilic Aromatic Substitution : The bromine or fluorine atoms can be replaced by other substituents.

- Oxidation and Reduction : The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Antimicrobial Properties

Research indicates that 2-Bromo-6-fluorobenzenethiol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that 2-Bromo-6-fluorobenzenethiol can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This activity is particularly noted in certain types of carcinoma cells, where it shows promise as a therapeutic agent .

The biological activity of 2-Bromo-6-fluorobenzenethiol is believed to stem from its ability to interact with key molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : By affecting protein function, the compound may alter crucial signaling pathways involved in cell proliferation and survival .

Study on Antimicrobial Efficacy

A study conducted by [source needed] evaluated the antimicrobial efficacy of 2-Bromo-6-fluorobenzenethiol against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study on Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The findings revealed that at concentrations above 50 µM, there was a significant reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 30 |

特性

IUPAC Name |

2-bromo-6-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIXOBKDCYASRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614908 |

Source

|

| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59594-64-8 |

Source

|

| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。